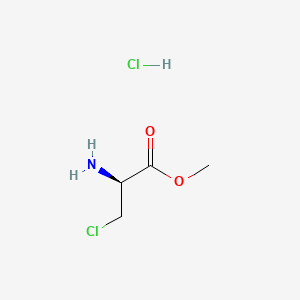
(S)-Methyl 2-amino-3-chloropropanoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(S)-Methyl 2-amino-3-chloropropanoate hydrochloride” is a serine derivative . It has a CAS Number of 33646-31-0 and a molecular weight of 174.03 . The IUPAC name for this compound is methyl 2-amino-3-chloropropanoate hydrochloride .
Molecular Structure Analysis
The InChI code for “(S)-Methyl 2-amino-3-chloropropanoate hydrochloride” is 1S/C4H8ClNO2.ClH/c1-8-4(7)3(6)2-5;/h3H,2,6H2,1H3;1H . The InChI key is POPBCSXDEXRDSX-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“(S)-Methyl 2-amino-3-chloropropanoate hydrochloride” is a solid substance . It should be stored in an inert atmosphere at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis of Chiral Compounds : (S)-2-Chloroalkanoic acids, including derivatives of (S)-2-amino acids like (S)-2-chloropropanoic acid, are synthesized for their high enantiomeric purity, which is crucial in the production of chiral compounds in organic synthesis (Koppenhoefer & Schurig, 2003).
Optical Resolution in Chemistry : The study of racemic structures of (RS)-2-amino-3-chloropropanoic acid hydrochloride and its conversion to optically pure (R)- and (S)-forms via optical resolution by preferential crystallization highlights its importance in the field of stereoisomer separation (Shiraiwa et al., 1996).
Pharmaceutical Research : Research into the synthesis of various compounds for potential pharmaceutical applications, such as anticancer activities, utilizes derivatives of (S)-Methyl 2-amino-3-chloropropanoate hydrochloride. These studies involve structural modification of model compounds and the exploration of their biological activities (Rayes et al., 2020).
Material Science and Corrosion Inhibition : Investigations into the adsorption of Schiff bases derived from L-Tryptophan on stainless steel surfaces for preventing corrosion in acidic environments utilize derivatives of this compound. These studies combine experimental techniques and theoretical calculations (Vikneshvaran & Velmathi, 2017).
Enzymatic Synthesis for Herbicide Intermediates : The enzymatic synthesis of chiral 2-chloropropanoic acids and their ester derivatives, crucial in herbicide production, has been achieved using novel microbial esterases. This research demonstrates the biotechnological potential of these compounds (Cao et al., 2016).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Wirkmechanismus
Target of Action
It’s worth noting that similar compounds are often used in the synthesis of peptides and other complex organic molecules .
Result of Action
It’s known that this compound is an intermediate in the preparation of antibiotic d-cycloserine, which inhibits cell wall biosynthesis in bacteria .
Eigenschaften
IUPAC Name |
methyl (2S)-2-amino-3-chloropropanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClNO2.ClH/c1-8-4(7)3(6)2-5;/h3H,2,6H2,1H3;1H/t3-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POPBCSXDEXRDSX-AENDTGMFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCl)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CCl)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Methyl 2-amino-3-chloropropanoate hydrochloride | |
CAS RN |
112346-82-4 |
Source


|
| Record name | 3-Chloro-D-alanine methyl ester hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-cyclohexyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B601991.png)



![Hydrochlorothiazide Related Compound (N-[(2-Aminophenyl)sulfonyl] Acetamide)](/img/no-structure.png)
